REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1>C(#N)C>[C:1]1(=[O:4])[CH2:2][CH2:7][CH2:6][CH:5]=[CH:10]1.[C:1]([O:4][CH:10]1[CH2:9][CH2:8][CH2:7][CH:6]=[CH:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set at 90° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C=CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]=1>C(#N)C>[C:1]1(=[O:4])[CH2:2][CH2:7][CH2:6][CH:5]=[CH:10]1.[C:1]([O:4][CH:10]1[CH2:9][CH2:8][CH2:7][CH:6]=[CH:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set at 90° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C=CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |